molecular formula C13H4BrN3O7 B186304 4-Bromo-2,5,7-trinitro-9h-fluoren-9-one CAS No. 903-53-7

4-Bromo-2,5,7-trinitro-9h-fluoren-9-one

Cat. No.: B186304
CAS No.: 903-53-7
M. Wt: 394.09 g/mol
InChI Key: DUPKPRYUZWXQTM-UHFFFAOYSA-N
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Description

4-Bromo-2,5,7-trinitro-9H-fluoren-9-one (CAS 903-53-7) is a polyfunctional fluorene derivative with the molecular formula C₁₃H₄BrN₃O₇ and a molecular weight of 394.09 g/mol . Its structure features a bromine atom at the 4-position and three nitro groups at the 2-, 5-, and 7-positions on the fluorenone backbone.

Properties

CAS No.

903-53-7

Molecular Formula

C13H4BrN3O7

Molecular Weight

394.09 g/mol

IUPAC Name

4-bromo-2,5,7-trinitrofluoren-9-one

InChI

InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H

InChI Key

DUPKPRYUZWXQTM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

903-53-7

Origin of Product

United States

Comparison with Similar Compounds

2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2)

  • Molecular Formula: C₁₃H₅Br₂NO₃
  • Molecular Weight : 382.99 g/mol
  • Key Differences :
    • Substitution Pattern: Contains two bromine atoms (2- and 7-positions) and one nitro group (4-position).
    • Electron Effects: Fewer nitro groups reduce electron deficiency compared to the trinitro analog.
    • Reactivity: Likely less reactive toward nucleophilic substitution due to fewer electron-withdrawing groups.
  • Applications: Potential use in halogen-rich intermediates for cross-coupling reactions.

4-Iodo-2,5,7-trinitro-9H-fluoren-9-one - Benzene (1:1) (CAS 1175-56-0)

  • Molecular Formula : C₁₃H₄IN₃O₇·C₆H₆ (adduct)
  • Molecular Weight: Not explicitly reported, but iodine substitution increases mass vs. bromine .
  • Benzene Adduct: Enhances solubility in aromatic solvents but may complicate purification. Stability: Heavier iodine atom could influence thermal stability.

9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

  • Molecular Formula : C₂₀H₉BrN₄O₈
  • Molecular Weight : 513.21 g/mol
  • Key Differences: Structural Modification: Incorporates a benzylidene group at the 9-position and four nitro groups. Applications: May serve as a high-energy material precursor.

4-Bromo-9,9-diphenylfluorene (CAS 713125-22-5)

  • Molecular Formula : C₂₅H₁₇Br
  • Molecular Weight : 397.31 g/mol
  • Key Differences :
    • Substitution: Phenyl groups at the 9-position instead of nitro groups.
    • Electronic Effects: Lacks electron-withdrawing nitro groups, making it more electron-rich.
    • Applications: Likely used in organic electronics (e.g., OLEDs) due to extended conjugation.

Positional Isomers: 2-Bromo-9H-fluoren-9-one (CAS 3096-56-8) and 3-Bromo-9H-fluoren-9-one (CAS 2041-19-2)

  • Molecular Formulas : C₁₃H₇BrO (both isomers)
  • Key Differences :
    • Bromine Position: 2- or 3-position vs. 4-position in the target compound.
    • Electronic Distribution: Altered dipole moments and reaction sites due to bromine placement.
    • Reactivity: Isomers may exhibit distinct regioselectivity in further functionalization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-2,5,7-trinitro-9H-fluoren-9-one 903-53-7 C₁₃H₄BrN₃O₇ 394.09 Br (4-), NO₂ (2,5,7-)
2,7-Dibromo-4-nitro-9H-fluoren-9-one 1785-04-2 C₁₃H₅Br₂NO₃ 382.99 Br (2,7-), NO₂ (4-)
4-Iodo-2,5,7-trinitro-9H-fluoren-9-one (benzene adduct) 1175-56-0 C₁₃H₄IN₃O₇·C₆H₆ N/A I (4-), NO₂ (2,5,7-), C₆H₆ adduct
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene N/A C₂₀H₉BrN₄O₈ 513.21 Br (benzylidene), NO₂ (2,4,5,7-)
4-Bromo-9,9-diphenylfluorene 713125-22-5 C₂₅H₁₇Br 397.31 Br (4-), Ph (9,9-)

Key Research Findings

  • Electronic Properties : The trinitro substitution in this compound creates a highly electron-deficient core, making it susceptible to nucleophilic attack at the carbonyl group .
  • Synthetic Utility: Bromine in fluorenone derivatives facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 2,7-dibromo-4-nitro-9H-fluoren-9-one .

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